molecular formula C11H15NO3 B8408712 4-Butoxy-2-methyl-1-nitrobenzene

4-Butoxy-2-methyl-1-nitrobenzene

Cat. No. B8408712
M. Wt: 209.24 g/mol
InChI Key: OREPSWPNJMMZIF-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

This compound was prepared from 404d (1.92 g, 9.2 mmol) in a manner similar to that for 405b yielding an amber oil (1.48 g, 90%): TLC Rf 0.28 (20% EtOAc/hexanes). 1NMR (600 MHz, CDCl3) δ 6.67 (s, 1H), 6.62 (m, 2H), 3.89-3.87 (t, 2H, J=6.54 Hz), 2.16 (s, 3H), 1.73-1.70 (quin, 2H, J=6.6 Hz), 1.49-1.45 (sex, 2H, J=7.5 Hz), 0.97-0.95 (t, 3H, J=7.38 Hz). 13C NMR (150 MHz, CDCl3) δ 152.4, 137.8, 124.2, 117.24, 116.13, 112.9, 68.3, 31.5, 19.3, 17.7, 13.9. Elemental analysis calculated for C11H17NO: C, 73.70; H, 9.56; N, 7.81. Found: C, 73.55; H, 9.51; N, 7.96.
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]([CH3:15])[CH:7]=1)[CH2:2][CH2:3][CH3:4].CC1C=C(OCCC)C=CC=1N>>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([CH3:15])[CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
C(CCC)OC1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)OCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC(=C(N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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